molecular formula C3H6O<br>CH3-CO-CH3<br>CH3COCH3<br>C3H6O B3395972 Acetone CAS No. 67-64-1

Acetone

Cat. No. B3395972
CAS RN: 67-64-1
M. Wt: 58.08 g/mol
InChI Key: CSCPPACGZOOCGX-UHFFFAOYSA-N
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Description

Acetone, also known as 2-propanone or dimethyl ketone, is the simplest and smallest ketone . It is a colorless, highly volatile, and flammable liquid with a characteristic pungent odor . Acetone is miscible with water and serves as an important organic solvent in various industries .


Molecular Structure Analysis

Acetone has a molecular formula of C3H6O . It has a trigonal planar coordination geometry at C2 and a dihedral molecular shape at C2 . The molecular weight of acetone is 58.0791 .


Chemical Reactions Analysis

Acetone undergoes various chemical reactions. It exhibits keto-enol tautomerism, where the “keto” structure (CH3)2C=O is in equilibrium with the enol (CH3)C(OH)=(CH2) structure . Acetone also undergoes haloform reaction due to the presence of CH3-C=O group . It reacts with halogen in the presence of alkali to form haloform and acid . In the presence of hydrogen, acetone can be converted to isopropyl alcohol .


Physical And Chemical Properties Analysis

Acetone is a colorless liquid with a fruity odor . It has a density of 0.7845 g/cm3 at 25°C, a melting point of -94.9°C, and a boiling point of 56.08°C . Acetone is miscible with water and is also miscible with benzene, diethyl ether, methanol, chloroform, and ethanol . It has a vapor pressure of 30.6 kPa at 25°C .

Safety And Hazards

Acetone is highly flammable and poses a serious fire hazard . It is capable of igniting materials even when at room temperature . Prolonged inhalation of high concentrations of acetone vapor causes irritation of the respiratory tract, headache, loss of memory, and in extreme cases, unconsciousness .

Future Directions

The global acetone market size was valued at USD 5.69 billion in 2022 and is expected to expand at a compound annual growth rate (CAGR) of 7.6% from 2023 to 2030 . The rise in demand for acetone in the production of personal care products and growing end-use industries including paints & coatings and pharmaceutical industries in the emerging economies of Asia Pacific is expected to drive the market over the forecast period .

properties

IUPAC Name

propan-2-one
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InChI

InChI=1S/C3H6O/c1-3(2)4/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

CSCPPACGZOOCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C3H6O, Array, CH3COCH3
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Related CAS

19496-14-1, 27073-87-6
Details Compound: 2-Propanone, homopolymer
Record name 2-Propanone, dimer
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DSSTOX Substance ID

DTXSID8021482
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Molecular Weight

58.08 g/mol
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Physical Description

Acetone appears as a clear colorless liquid with a sweetish odor. Flash point 0 °F. Less dense than water. Vapors are heavier than air. Used as a solvent in paint and nail polish removers., Liquid; NKRA; Water or Solvent Wet Solid, Colorless liquid with a fragrant, mint-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., clear, colourless, volatile with a characteristic odour, Colorless liquid with a fragrant, mint-like odor.
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Boiling Point

133 °F at 760 mmHg (NTP, 1992), 56.08 °C, 56.00 to 57.00 °C. @ 760.00 mm Hg, 56 °C, 133 °F
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Flash Point

0 °F (NTP, 1992), -18 °C, -16.99 °C (1.42 °F) - closed cup, -4 °F (-20 °C) (Closed cup), 0 °F (closed cup), -18 °C c.c., 0 °F
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with water, Miscible with benzene, Miscible with alcohol, dimethylformamide, ether, 1000 mg/mL at 25 °C, Solubility in water: miscible, miscible with water, alcohol, ether, chroroform and most fixed oils, Miscible
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Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 13
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Density

0.791 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7845 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.790-0.793 (20° ), 0.791, 0.79
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
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Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4
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URL https://www.cdc.gov/niosh/npg/npgd0004.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2.0
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Vapor Pressure

180 mmHg at 68 °F ; 270 mmHg at 86 °F (NTP, 1992), 231.0 [mmHg], 231 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 24, 180 mmHg
Details PMID:7676461, Alarie Y et al; Toxicol Appl Pharmacol 134: 92-99 (1995)
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Impurities

Grade: Technical; chemically pure; NF; electronic; spectrophotometric., Acetone is produced industrially in high grade (> 99.5% purity), the main impurity being water.
Details Weber M et al; Acetone. Ullmann's Encyclopedia of Industrial Chemistry 7th ed. (1999-2014). NY, NY: John Wiley & Sons. Online Posting Date: January 31, 2014
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Product Name

Acetone

Color/Form

Colorless volatile liquid

CAS RN

67-64-1
Record name ACETONE
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Melting Point

-137 °F (NTP, 1992), -94.9 °C, -94.8 °C, -95 °C, -137 °F, -140 °F
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4
Record name ACETONE
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Record name Acetone
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Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4
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Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
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Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To benzonitrile was added 5 mmol of isobutane, 0.5 mmol of N-hydroxyphthalimide (NHPI) and 0.0125 mmol of cobalt acetate Co(OAc)2, and the resultant mixture was stirred under an air atmosphere at a pressure of 10 atm and at a temperature of 100° C. for 8 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, t-butanol (yield 81%) and acetone (yield 14%) were formed.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
cobalt acetate Co(OAc)2
Quantity
0.0125 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%
Yield
14%

Synthesis routes and methods III

Procedure details

330 mg (2.17 mmol) of CsF, 81 mg (0.63 mmol) of thienylboronic acid and 36 mg (0.031 mmol) of tetrakis triphenylphosphine palladium (Pd(PPh3)4 were added to 100 mg (0.31 mmol) of 2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide) in 25 mL of DME and 2 mL of MeOH. The mixture was shaken 48 hrs at 80° C. under nitrogen. The reaction mixture is evaporated, redissolved in ethyl acetate and then washed with a saturated solution of NaHCO3. The organic layer was, after treatment with anhydrous sodium sulfate, evaporated under reduced pressure and the title compound was obtained by crystallization from acetone (48 mg, 48% yield).
Name
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
36 mg
Type
reactant
Reaction Step Three
Name
2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide
Quantity
0.31 mmol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Thallic oxide was again prepared as in Example 1. 4.0 g of thallic oxide (8.8 mmoles), 30 g water (1.7 moles), 80 g propylene (1.9 moles) and 95 g carbon dioxide (2.2 moles) were added to the autoclave in Example 1 which was then heated to 70° C. for 2.0 hours. The analysis showed 0.81 mmoles propylene oxide (58% yield), 0.55 mmoles acetone (39% yield) and 0.06 mmoles propylene carbonate (4% yield) to have formed. 1.40 mmoles of thallous bicarbonate (16% conversion) was detected in a solution having a pH =7.9.
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
95 g
Type
reactant
Reaction Step Two
Yield
58%
Yield
39%

Synthesis routes and methods V

Procedure details

4.0 g thallic oxide (8.8 mmoles) and 30 g water (1.7 moles) were added to a 300 cc Autoclave Engineers stainless steel Magnedrive Autoclave. The autoclave was cooled to -78° C. and 40 g propylene (0.95 mole) and 100 g carbon dioxide (2.3 mole) were introduced. The autoclave was then heated to 100° C. for 1.0 hour to reach a total pressure of 196.8 kg/cm2. The autoclave volatiles were then vented into a methyl ethyl ketone solution followed by a 0.10 M megnesium chloride-hydrochloric acid scrubber which trapped the propylene oxide. The excess hydrochloric acid was titrated with 0.10 M sodium hydroxide. The organics remaining in the aqueous solution were measured by standard gas chromatographic techniques. The analysis showed 1.01 mmoles propylene oxide (48% yield), 0.71 mmoles acetone (34% yield) and 0.10 mmoles propylene carbonate (5% yield). 2.1 mmoles of thallous bicarbonate (24% conversion) were detected in the water solution by atomic absorption techniques. The pH of the solution was measured to be 8.1. The yields of oxidized propylene products in this and the following examples are based on the thallic compounds reduced to the thallous state. The conversions of thallic reduction to thallous are based on the starting quantity of thallic compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
oxide
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
30 g
Type
reactant
Reaction Step Four
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
48%
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetone
Reactant of Route 2
Acetone
Reactant of Route 3
Acetone
Reactant of Route 4
Acetone
Reactant of Route 5
Acetone
Reactant of Route 6
Acetone

Citations

For This Compound
4,280,000
Citations
JP Casazza, ME Felver, RL Veech - Journal of Biological Chemistry, 1984 - ASBMB
… converting acetone, a product of fatty acid catabolism, to glucose. The utilization of acetone … Borek and Rittenberg (5) and Price and Rittenberg (6) first reported the utilization of acetone …
Number of citations: 348 www.jbc.org
DT Jones, DR Woods - Microbiological reviews, 1986 - Am Soc Microbiol
… converted to acetylene and then to acetone. However, the demand for … acetone was produced by this route (94). The demand for acetone was met by importing large amounts of acetone …
Number of citations: 486 journals.asm.org
WL Howard - Kirk‐Othmer Encyclopedia of Chemical …, 2000 - Wiley Online Library
… Acetone is the simplest and most important of the ketones. It … Most of the world's manufactured acetone is obtained as a … Acetone is an excellent solvent for a wide range of gums, …
Number of citations: 35 onlinelibrary.wiley.com
T Fukatsu - Molecular ecology, 1999 - Wiley Online Library
… but also the bands of rRNA were well preserved in acetone, ethanol, 2-propanol, diethyl ether and … series of acetone and ethanol were examined for DNA preservability, acetone was …
Number of citations: 252 onlinelibrary.wiley.com
HB Singh, D O'hara, D Herlth, W Sachse… - Journal of …, 1994 - Wiley Online Library
… mixing ratios of acetone and select species … of acetone has been identified for the first time. By using atmospheric data and three‐dimensional photochemical models, a global acetone …
Number of citations: 447 agupubs.onlinelibrary.wiley.com
MP Kalapos - Biochimica et Biophysica Acta (BBA)-General Subjects, 2003 - Elsevier
… of acetone in brief, the studies of acetone metabolism … of acetone. Attention is also paid to the possible physiological roles of acetone metabolism in humans and to the roles of acetone …
Number of citations: 254 www.sciencedirect.com
MA Vannice, W Erley, H Ibach - Surface science, 1991 - Elsevier
… for multilayer acetone that were very similar to those associated with liquid-phase acetone, … These thermal desorption spectra also indicated that no acetone decomposition occurred …
Number of citations: 88 www.sciencedirect.com
DJ Jacob, BD Field, EM Jin, I Bey, Q Li… - Journal of …, 2002 - Wiley Online Library
… the global acetone source is 95 Tg yr −1 . The mean tropospheric lifetime of acetone is estimated to be 15 days. Terrestrial vegetation and oceans are the principal sources of acetone in …
Number of citations: 372 agupubs.onlinelibrary.wiley.com
LF Goodwin - Journal of the American Chemical Society, 1920 - ACS Publications
… only a sample of Kahlbaum acetone purified through the bisulfite … acetone solutions it is impossible to pipet out the acetone, or … Loss of acetone cannot be avoided under such conditions.…
Number of citations: 121 pubs.acs.org
MR Loos, LAF Coelho, SH Pezzin, SC Amico - Polímeros, 2008 - SciELO Brasil
… of acetone was employed to dissolve an epoxy resin and then a route was followed to remove the acetone, … In this work, a varied amount of acetone was employed to dissolve an epoxy …
Number of citations: 137 www.scielo.br

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